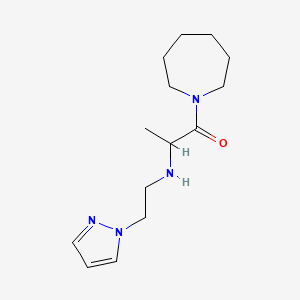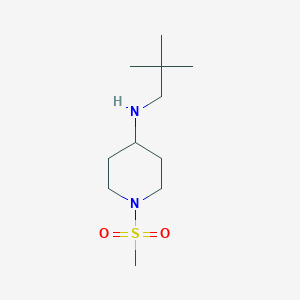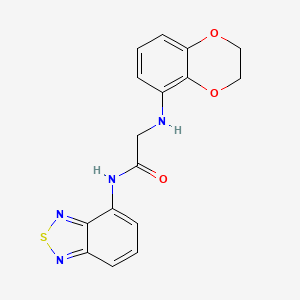
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one, also known as A-366, is a synthetic compound that has shown potential as a selective and potent inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, and has been implicated in the pathogenesis of several neurological disorders, including Parkinson's disease and Alzheimer's disease.
Mechanism of Action
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one works by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one has also been found to have antioxidant and anti-inflammatory properties. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was found to have potent antioxidant activity, as well as the ability to inhibit the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one is its selectivity for MAO-B over MAO-A, which can reduce the risk of side effects associated with non-selective MAO inhibitors. However, one limitation of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one is its relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
Future research on 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one could focus on improving its pharmacokinetic properties, such as its half-life, to increase its effectiveness as a therapeutic agent. Additionally, further studies could investigate the potential of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one as a treatment for other neurological disorders, such as depression and anxiety. Finally, research could explore the use of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one involves the reaction of 2-(2-pyrazol-1-ylethyl)aniline with 1-bromoazepane in the presence of potassium carbonate in DMF at 80°C for 24 hours. The resulting product is then treated with acetic anhydride and triethylamine to yield 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one as a white solid with a melting point of 155-157°C.
Scientific Research Applications
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one has been studied for its potential therapeutic effects in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In a study published in the Journal of Medicinal Chemistry, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was found to be a potent and selective inhibitor of MAO-B, with an IC50 value of 0.026 μM. The compound was also found to be selective for MAO-B over MAO-A, with a selectivity index of 385. 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was able to increase dopamine levels in the striatum of mice, indicating its potential as a treatment for Parkinson's disease.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-13(15-8-12-18-11-6-7-16-18)14(19)17-9-4-2-3-5-10-17/h6-7,11,13,15H,2-5,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPPLQYCVPHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)


![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)

![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)